Cyclopropyl-(2-p-tolylethyl)amine
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Overview
Description
Cyclopropyl-(2-p-tolylethyl)amine is an organic compound that features a cyclopropyl group attached to a 2-p-tolylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl-(2-p-tolylethyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of bromocyclopropanes with amines. Another method involves the use of phase transfer catalysis, which facilitates the cyclization and hydrolysis steps necessary for the formation of cyclopropylamines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(2-p-tolylethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
Cyclopropyl-(2-p-tolylethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: This compound derivatives have potential therapeutic applications due to their biological activity.
Mechanism of Action
The mechanism of action of cyclopropyl-(2-p-tolylethyl)amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group imposes conformational rigidity on the molecule, which can enhance its binding affinity to target proteins and enzymes. This rigidity also increases the metabolic stability of the compound, making it more effective in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Cyclopropyl-(2,3-difluorobenzyl)amine: A derivative with additional fluorine atoms on the benzyl group.
Cyclopropyl-(2-methyl-benzyl)-amine: A compound with a methyl group on the benzyl ring.
Uniqueness
Cyclopropyl-(2-p-tolylethyl)amine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other cyclopropylamines and can lead to different applications and properties.
Properties
CAS No. |
625435-22-5 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)8-9-13-12-6-7-12/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
BNLAPXNSMIAMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC2CC2 |
Origin of Product |
United States |
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